molecular formula C23H16Cl2N4O3S B2974253 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 852454-08-1

1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B2974253
CAS RN: 852454-08-1
M. Wt: 499.37
InChI Key: SIGKRWXSNCWVSF-UHFFFAOYSA-N
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Description

1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H16Cl2N4O3S and its molecular weight is 499.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research in organic synthesis has explored the reactions of similar pyrimidine derivatives under various conditions. For instance, Kinoshita et al. (1989) investigated the reactions of dimethyl and chlorophenyl-substituted oxazine-diones with amines, yielding pyrimidines and other products, showcasing the compound's potential in synthesizing diverse chemical entities (Kinoshita et al., 1989). Similarly, compounds with chlorophenyl and methoxy groups have been studied for their crystalline structures and molecular interactions, indicating the importance of such structures in crystal engineering and material science (Low et al., 2004).

Photophysical Properties and Sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives highlight the utility of pyrimidine structures in developing novel chromophores with aggregation-induced emission (AIE) properties. Yan et al. (2017) synthesized derivatives that exhibited solid-state fluorescence and solvatochromism, demonstrating their potential in pH sensing and as components in logic gates (Yan et al., 2017).

Drug Design and Biological Applications

While direct information on the specified compound's application in drug design or biological studies is limited, the structural motifs of pyrimidine and thienopyrimidine have been extensively researched. These studies often focus on synthesizing derivatives with potential biological activities, including antimicrobial, anti-inflammatory, and antithrombotic properties. For example, compounds based on thienopyrimidine and pyrimidoindole systems have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of these structures (Santagati et al., 1995).

Molecular Interactions and Crystal Engineering

Studies on pyrimidine derivatives also delve into their molecular interactions and crystal structures. For instance, Trilleras et al. (2009) investigated the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing insights into hydrogen bonding and stacking interactions crucial for crystal engineering (Trilleras et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a pyrido[1,2-a]pyrimidine-2,4-dione with a thieno[2,3-d]pyrimidine-2,4-dione, followed by the addition of a chlorophenyl group and a chloro group to the resulting compound.", "Starting Materials": [ "4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione", "4-chlorophenylboronic acid", "7-chloro-2-iodo-4-oxopyrido[1,2-a]pyrimidine" ], "Reaction": [ "The 4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde is reacted with 7-chloro-2-iodo-4-oxopyrido[1,2-a]pyrimidine in the presence of a palladium catalyst to form the desired pyrido[1,2-a]pyrimidine-2,4-dione.", "The thieno[2,3-d]pyrimidine-2,4-dione is then added to the pyrido[1,2-a]pyrimidine-2,4-dione in the presence of a base to form the desired compound.", "The resulting compound is then reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst to add the chlorophenyl group.", "Finally, the chloro group is added to the compound using a chlorinating agent such as thionyl chloride." ] }

CAS RN

852454-08-1

Product Name

1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C23H16Cl2N4O3S

Molecular Weight

499.37

IUPAC Name

1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H16Cl2N4O3S/c1-12-13(2)33-22-20(12)21(31)29(17-6-3-14(24)4-7-17)23(32)28(22)11-16-9-19(30)27-10-15(25)5-8-18(27)26-16/h3-10H,11H2,1-2H3

InChI Key

SIGKRWXSNCWVSF-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Cl)C5=CC=C(C=C5)Cl)C

solubility

not available

Origin of Product

United States

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